5-Hydroxymethoxyphenamine

Description

5-Hydroxymethoxyphenamine (5HMP) is a primary metabolite of methoxyphenamine (MPA), a β-adrenergic agonist used clinically for bronchodilation. It is formed via CYP2D6-mediated aromatic ring hydroxylation at the 5-position of the phenyl ring during MPA metabolism . Unlike other metabolites, 5HMP exhibits unique pharmacokinetic properties, such as pH-independent urinary excretion, making it a critical marker for distinguishing metabolic pathways .

Key characteristics of 5HMP:

- Metabolic Origin: Derived from MPA through hydroxylation.

Propriétés

Numéro CAS |

61866-76-0 |

|---|---|

Formule moléculaire |

C11H17NO2 |

Poids moléculaire |

195.26 g/mol |

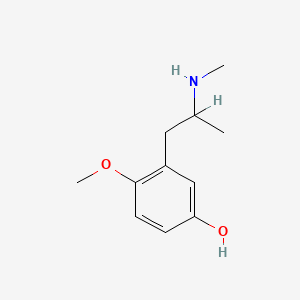

Nom IUPAC |

4-methoxy-3-[2-(methylamino)propyl]phenol |

InChI |

InChI=1S/C11H17NO2/c1-8(12-2)6-9-7-10(13)4-5-11(9)14-3/h4-5,7-8,12-13H,6H2,1-3H3 |

Clé InChI |

MJHSFKIGFVIAFL-UHFFFAOYSA-N |

SMILES |

CC(CC1=C(C=CC(=C1)O)OC)NC |

SMILES canonique |

CC(CC1=C(C=CC(=C1)O)OC)NC |

Autres numéros CAS |

98603-86-2 |

Synonymes |

5-HMP 5-hydroxymethoxyphenamine |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethoxyphenamine typically involves the hydroxylation of methoxyphenamine. This process can be catalyzed by enzymes such as CYP2D6 in vitro . The reaction conditions often include the use of human cytochrome P450 isozyme preparations, which aid in the identification of possible in vivo metabolites .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar enzymatic processes as those used in laboratory settings, ensuring the reaction conditions are optimized for maximum yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxymethoxyphenamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to other oxidized forms.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties.

Applications De Recherche Scientifique

5-Hydroxymethoxyphenamine has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of methoxyphenamine and related compounds.

Industry: It may have applications in the development of new drugs and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Hydroxymethoxyphenamine involves its interaction with β-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins . This interaction leads to various physiological effects, including bronchodilation and anti-inflammatory responses .

Comparaison Avec Des Composés Similaires

O-Desmethylmethoxyphenamine (ODMP)

- Metabolic Pathway : Formed via O-demethylation of MPA, catalyzed by CYP2D6 .

- Pharmacological Activity : Retains β-adrenergic activity but with reduced potency compared to MPA.

- Urinary Excretion : Highly pH-dependent; excretion increases under acidic conditions .

- Diagnostic Utility: Preferred for phenotyping CYP2D6 activity due to its pH-sensitive excretion profile .

N-Desmethylmethoxyphenamine

5HMP Isomer (Unnamed Ring-Hydroxylated Metabolite)

- Metabolic Pathway: A novel CYP2D6-catalyzed metabolite structurally isomeric to 5HMP .

- Biological Role : Pharmacological activity remains uncharacterized.

- Excretion Profile: Unknown, but hypothesized to share pH-independent excretion with 5HMP due to structural similarities.

2-Hydroxyamphetamine

- Metabolic Pathway: Minor metabolite of MPA in fungal models (e.g., C. bainieri), formed alongside 5HMP .

Comparative Data Table

Key Research Findings

Metabolic Stability : 5HMP is resistant to urinary pH variations, unlike ODMP and N-desmethyl-MPA, which exhibit increased excretion under acidic conditions .

Enzyme Specificity : CYP2D6 exclusively catalyzes 5HMP formation, with complete inhibition by quinidine .

Species-Specific Metabolism: Fungal models produce 5HMP as a minor metabolite, emphasizing divergent metabolic pathways across species .

Diagnostic Relevance: ODMP is superior to 5HMP for CYP2D6 phenotyping due to its pH-dependent excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.